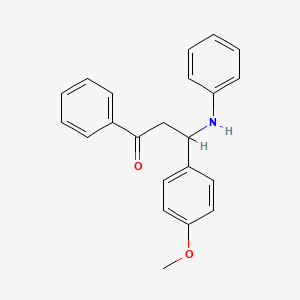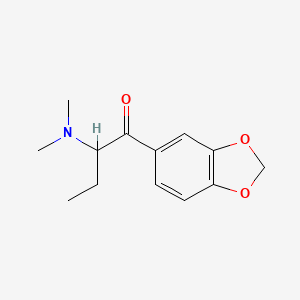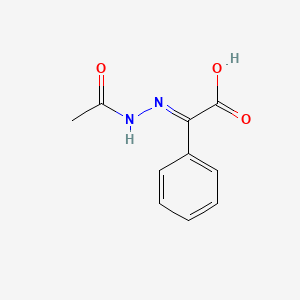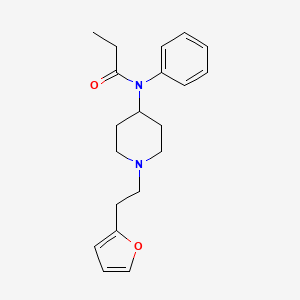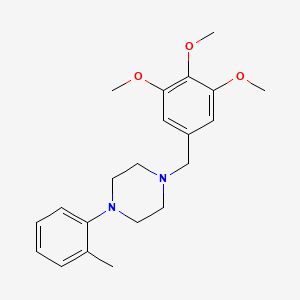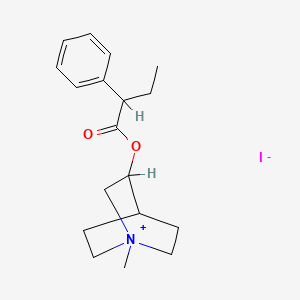![molecular formula C19H24O2 B1660690 2-tert-butyl-6-[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol CAS No. 81910-71-6](/img/structure/B1660690.png)
2-tert-butyl-6-[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-butyl-6-[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol is an organic compound known for its unique structural properties and applications. It is characterized by the presence of tert-butyl groups and hydroxyl functionalities, which contribute to its stability and reactivity. This compound is often used in various industrial and scientific applications due to its antioxidant properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-6-[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol typically involves the alkylation of phenolic compounds. One common method is the Friedel-Crafts alkylation, where tert-butyl groups are introduced to the phenol ring using tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions usually require anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same Friedel-Crafts alkylation but on a larger scale, with stringent control over reaction parameters to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-tert-butyl-6-[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups to the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated phenolic compounds.
科学的研究の応用
2-tert-butyl-6-[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol is widely used in scientific research due to its antioxidant properties. It is employed in:
Chemistry: As a stabilizer in polymer chemistry to prevent oxidative degradation.
Biology: In studies related to oxidative stress and its impact on cellular functions.
Medicine: As a potential therapeutic agent for diseases related to oxidative damage.
Industry: In the production of plastics, rubber, and other materials to enhance their durability and lifespan.
作用機序
The antioxidant mechanism of 2-tert-butyl-6-[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol involves the donation of hydrogen atoms from the hydroxyl group to free radicals, thereby neutralizing them. This process prevents the free radicals from causing oxidative damage to cells and materials. The molecular targets include reactive oxygen species (ROS) and other free radicals, while the pathways involved are primarily related to redox reactions.
類似化合物との比較
Similar Compounds
Butylated Hydroxytoluene (BHT): Another phenolic antioxidant with similar applications.
Butylated Hydroxyanisole (BHA): Used as a food preservative and antioxidant.
Tert-Butylhydroquinone (TBHQ): Known for its strong antioxidant properties.
Uniqueness
2-tert-butyl-6-[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol is unique due to its specific structural arrangement, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its solubility and effectiveness in various applications compared to other similar compounds.
特性
CAS番号 |
81910-71-6 |
|---|---|
分子式 |
C19H24O2 |
分子量 |
284.4 g/mol |
IUPAC名 |
2-tert-butyl-6-[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol |
InChI |
InChI=1S/C19H24O2/c1-12-6-7-17(20)14(8-12)11-15-9-13(2)10-16(18(15)21)19(3,4)5/h6-10,20-21H,11H2,1-5H3 |
InChIキー |
AQADVFQTWTZWGB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)CC2=C(C(=CC(=C2)C)C(C)(C)C)O |
正規SMILES |
CC1=CC(=C(C=C1)O)CC2=C(C(=CC(=C2)C)C(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(5R)-4,5-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxolan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B1660608.png)


![1-Phenyl-5-[3-(1-phenyltetrazol-5-yl)sulfanylpropylsulfanyl]tetrazole](/img/structure/B1660611.png)
![3-Azapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-1(20),2,4,6,8,10,13,15,17(21),18-decaen-12-one](/img/structure/B1660612.png)
